Cas no 19373-79-6 (11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol)
19373-79-6 structure
Product Name:11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
Numero CAS:19373-79-6
MF:C18H21NO3
MW:299.364245176315
CID:229219
PubChem ID:11231853
Update Time:2024-03-01
11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Indolo[7a,1-a]isoquinolin-11-ol,4,5,10,11-tetrahydro-7,8-dimethoxy-, (9bS,11R)-
- 11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
- (+)-Erythravine
- 1H-Indolo[7a,1-a]isoquinoline,erythrinan-3-ol deriv.
- Erythravine
- Erythrinan-3-ol,1,2,6,7-tetradehydro-15,16-dimethoxy-, (3b)- (9CI)
- 15,16-Dimethoxy-1,2,6,7-tetradehydroerythrinan-3-ol
- DTXSID80726716
- SCHEMBL14071720
- Erythrinan-3-ol, 1,2,6,7-tetradehydro-15,16-dimethoxy-, (3beta)-
- UNII-HMX9ZLU64X
- (3alpha)-15,16-Dimethoxy-1,2,6,7-tetradehydroerythrinan-3-ol
- ERYTHRINAN-3-OL, 1,2,6,7-TETRADEHYDRO-15,16-DIMETHOXY-, (3.BETA.)-
- HMX9ZLU64X
- 1H-Indolo(7a,1-a)isoquinoline, erythrinan-3-ol deriv.
- CHEMBL218381
- Q5396402
- 19373-79-6
- (9bS,11R)-4,5,10,11-Tetrahydro-7,8-dimethoxy-2H-indolo(7a,1-a)isoquinolin-11-ol
- (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
- DTXSID301027523
- 11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
-
- Inchi: 1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3
- Chiave InChI: JEBFJSHKHYDVNP-UHFFFAOYSA-N
- Sorrisi: OC1C=CC2=CCN3CCC4C=C(C(=CC=4C32C1)OC)OC
Proprietà calcolate
- Massa esatta: 299.15214353g/mol
- Massa monoisotopica: 299.15214353g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 503
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 41.9
- XLogP3: 1.6
11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol Letteratura correlata
-
Chandana Pramanik,Paritosh Barik,Sk Asraf Ali,Dipti Sovamayee Nayak,Mohammed Ikbal,Arabinda Mandal,Rathin Jana,Soumen Giri,Shubhankar Samanta New J. Chem. 2023 47 6476
-
Kenneth W. Bentley Nat. Prod. Rep. 2005 22 249
-
Seema Thakur,Arunima Das,Tapas Das New J. Chem. 2021 45 11420
-
A. S. Chawla,A. H. Jackson Nat. Prod. Rep. 1989 6 55
19373-79-6 (11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso